molecular formula C10H10F3NO B3325012 (2R,4R)-4-Phenyl-2-(trifluoromethyl)-1,3-oxazolidine CAS No. 203176-58-3

(2R,4R)-4-Phenyl-2-(trifluoromethyl)-1,3-oxazolidine

Cat. No.: B3325012
CAS No.: 203176-58-3
M. Wt: 217.19 g/mol
InChI Key: KWZQDMRRNOKEII-DTWKUNHWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R,4R)-4-Phenyl-2-(trifluoromethyl)-1,3-oxazolidine is a chiral compound that features a trifluoromethyl group, a phenyl group, and an oxazolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,4R)-4-Phenyl-2-(trifluoromethyl)-1,3-oxazolidine typically involves the reaction of trifluoroacetaldehyde with amino acids or other nucleophiles. For example, the reaction of trifluoroacetaldehyde hydrate with L-cysteine forms stable adducts, which can be further processed to yield the desired oxazolidine compound . The reaction conditions often include a buffered solution at a specific pH and temperature to ensure the formation of the desired stereoisomer.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(2R,4R)-4-Phenyl-2-(trifluoromethyl)-1,3-oxazolidine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolidinones.

    Reduction: Reduction reactions can yield different derivatives depending on the reducing agents used.

    Substitution: The trifluoromethyl and phenyl groups can participate in substitution reactions, leading to a variety of substituted oxazolidines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents like tetrahydrofuran (THF) or dichloromethane (DCM).

Major Products

The major products formed from these reactions include oxazolidinones, reduced oxazolidine derivatives, and various substituted oxazolidines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(2R,4R)-4-Phenyl-2-(trifluoromethyl)-1,3-oxazolidine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.

    Industry: The compound is used in the development of agrochemicals and other industrial chemicals due to its stability and reactivity.

Mechanism of Action

The mechanism of action of (2R,4R)-4-Phenyl-2-(trifluoromethyl)-1,3-oxazolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The oxazolidine ring can form hydrogen bonds and other interactions with target molecules, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2R,4R)-4-Phenyl-2-(trifluoromethyl)-1,3-oxazolidine is unique due to the combination of its trifluoromethyl group, phenyl group, and oxazolidine ring. This combination imparts distinct chemical and physical properties, such as increased stability, lipophilicity, and reactivity, making it a valuable compound in various scientific and industrial applications.

Properties

IUPAC Name

(2R,4R)-4-phenyl-2-(trifluoromethyl)-1,3-oxazolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3NO/c11-10(12,13)9-14-8(6-15-9)7-4-2-1-3-5-7/h1-5,8-9,14H,6H2/t8-,9+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWZQDMRRNOKEII-DTWKUNHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(O1)C(F)(F)F)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](N[C@H](O1)C(F)(F)F)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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